molecular formula C17H22N4O3 B2452878 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 953911-78-9

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2452878
CAS No.: 953911-78-9
M. Wt: 330.388
InChI Key: DVJNDTFLVMGBOC-UHFFFAOYSA-N
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Description

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that features a combination of a dimethylamino group, a phenylpropyl chain, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The dimethylamino group is introduced through a substitution reaction, and the final oxalamide linkage is formed through a condensation reaction with oxalyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and oxalamide-containing molecules. Examples include:

Uniqueness

What sets N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide apart is its combination of a dimethylamino group, a phenylpropyl chain, and an isoxazole ring, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-12-11-15(20-24-12)19-17(23)16(22)18-10-4-5-13-6-8-14(9-7-13)21(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJNDTFLVMGBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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